1-(5-(2,6-Difluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine
Description
Properties
Molecular Formula |
C17H15F2N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[5-(2,6-difluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C17H15F2N3O2S/c1-20-9-12-8-16(17-14(18)5-2-6-15(17)19)22(11-12)25(23,24)13-4-3-7-21-10-13/h2-8,10-11,20H,9H2,1H3 |
InChI Key |
XBEPRPKGPAQRSO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Biological Activity
1-(5-(2,6-Difluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, also known as TAK-438, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H20F2N3O2S
- Molecular Weight : 461.46 g/mol
- CAS Number : 2098974-13-9
TAK-438 functions primarily as a potassium-competitive acid blocker (P-CAB). It inhibits the H, K-ATPase enzyme in gastric parietal cells, leading to a reduction in gastric acid secretion. This mechanism distinguishes it from traditional proton pump inhibitors (PPIs), offering potentially longer-lasting effects and improved efficacy in managing gastric acid-related conditions .
Antiproliferative Effects
Research has indicated that compounds structurally similar to TAK-438 exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies evaluating fluorinated derivatives have shown promising results against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds with specific substitutions that enhance their biological efficacy .
In Vivo Studies
In vivo studies have demonstrated that TAK-438 exhibits potent gastric acid secretion inhibitory action. Compared to conventional PPIs, it shows superior efficacy and a longer duration of action in reducing gastric acid secretion . This characteristic makes it a valuable candidate for treating chronic conditions associated with excessive gastric acid production.
Comparative Efficacy with Other Compounds
| Compound Name | Mechanism of Action | Efficacy | Duration of Action |
|---|---|---|---|
| TAK-438 | H, K-ATPase Inhibitor | High | Long |
| Omeprazole | Proton Pump Inhibitor | Moderate | Short |
| Lansoprazole | Proton Pump Inhibitor | Moderate | Short |
Case Studies
- Clinical Trials : A phase II clinical trial assessed the efficacy of TAK-438 in patients with GERD. Results indicated a significant reduction in symptoms compared to placebo groups, with a notable decrease in esophageal acid exposure time.
- Safety Profile : Long-term safety studies have shown that TAK-438 has a favorable safety profile with minimal adverse effects reported. This is crucial for chronic use in managing conditions like GERD.
Comparison with Similar Compounds
Structural and Functional Analogues of TAK-438/Vonoprazan
The provided evidence extensively describes TAK-438 and its comparison to other P-CABs and proton pump inhibitors (PPIs). Below is a detailed analysis:
TAK-438 vs. SCH28080
Key Findings :
- TAK-438 exhibits 10-fold higher potency than SCH28080 due to optimized sulfonylpyridine and fluorophenyl groups enhancing binding to the K+-binding site of H+/K+-ATPase .
- Its pH-independent activity allows rapid inhibition of both active and resting pumps, unlike PPIs requiring acidic activation .
TAK-438 vs. AZD0865 and PF-03716556
Key Findings :
- Despite PF-03716556’s higher in vitro potency, TAK-438’s superior pharmacokinetic profile (e.g., longer half-life, minimal CYP interactions) led to its clinical success .
- AZD0865 was discontinued due to hepatotoxicity risks , highlighting TAK-438’s better safety margin .
TAK-438 vs. PPIs (Omeprazole, Lansoprazole)
Key Findings :
- TAK-438’s rapid and sustained acid suppression improves nocturnal symptoms and Helicobacter pylori eradication rates compared to PPIs .
Impact of Structural Modifications
The 2-fluorophenyl group in TAK-438 is critical for:
- Enhancing lipophilicity and membrane penetration.
- Stabilizing interactions with Tyr803 and Met813 in the H+/K+-ATPase binding pocket . No data confirm this hypothesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
